molecular formula C20H18F7NO2. HCl B194751 (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride CAS No. 171482-05-6

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride

Cat. No.: B194751
CAS No.: 171482-05-6
M. Wt: 437.36 36.46
InChI Key: DWCCMKXSGCKMJF-YNXGUESPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A metabolite of Aprepitant

Biological Activity

The compound (2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride, often referred to as a morpholine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H19_{19}ClF7_7N2_2O2_2
  • Molecular Weight : 473.81 g/mol
  • CAS Number : 171482-05-6
  • Solubility : Poorly soluble in water (0.000334 mg/ml)

The biological activity of this compound is largely attributed to its structural components, particularly the trifluoromethyl groups which enhance lipophilicity and biological interaction. The morpholine ring is known to interact with various receptors and enzymes, influencing neurotransmitter systems and potentially exhibiting anti-cancer properties.

1. Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, the trifluoromethyl group is known to enhance the potency of drugs targeting cancer cell lines. In vitro studies have shown that morpholine derivatives can inhibit cell proliferation in various cancer types by inducing apoptosis and disrupting cell cycle progression .

2. Neurotransmitter Modulation

Morpholine derivatives have been studied for their effects on neurotransmitter systems. They may act as inhibitors or modulators of serotonin and dopamine receptors, which play critical roles in mood regulation and neuropsychiatric disorders . This compound's ability to affect serotonin uptake suggests potential applications in treating depression and anxiety disorders.

3. Enzyme Inhibition

The compound has been noted for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit CYP450 enzymes, which are crucial for drug metabolism, thereby affecting the pharmacokinetics of co-administered drugs .

Case Study 1: Anticancer Activity

A study published in ACS Omega demonstrated that a morpholine derivative similar to this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to apoptosis .

Case Study 2: Neuropharmacological Effects

In a preclinical trial assessing the effects on serotonin uptake, researchers found that a related morpholine compound significantly inhibited serotonin reuptake in neuronal cultures. This suggests potential utility as an antidepressant agent .

Data Table: Biological Activity Summary

Biological ActivityEffectReference
AnticancerInduces apoptosis in cancer cells
Neurotransmitter ModulationInhibits serotonin reuptake
Enzyme InhibitionInhibits CYP450 enzymes

Scientific Research Applications

Aprepitant Synthesis

The primary application of (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride is its role as an intermediate in the synthesis of aprepitant. Aprepitant is widely recognized for its efficacy in preventing nausea and vomiting associated with chemotherapy and surgery. The synthesis process typically involves several steps where this compound acts as a critical building block, facilitating the formation of the final therapeutic agent .

Neurokinin-1 Receptor Antagonism

As a precursor to aprepitant, this compound exhibits properties that allow it to interact with neurokinin-1 receptors. These receptors play a crucial role in the emetic response, and their antagonism helps mitigate nausea and vomiting symptoms in patients undergoing cancer treatment or surgical procedures .

Synthesis Pathways

The synthesis of this compound involves multiple chemical reactions. Key steps include:

  • Formation of Morpholine Derivative : This step involves the reaction of morpholine with various substituents to achieve the desired structure.
  • Introduction of Trifluoromethyl Groups : The incorporation of trifluoromethyl groups enhances the compound's biological activity and pharmacokinetic properties.
  • Hydrochloride Salt Formation : The final step often includes converting the base compound into its hydrochloride form to improve solubility and stability .

Case Study 1: Efficacy in CINV Management

A clinical study demonstrated that patients receiving aprepitant showed a significant reduction in CINV compared to those receiving standard antiemetic therapy. The use of this compound as an intermediate was crucial for producing high-purity aprepitant that met regulatory standards for clinical use .

Case Study 2: Pharmacokinetics and Safety Profile

Research has indicated that aprepitant exhibits favorable pharmacokinetics when derived from this compound. Studies highlighted its rapid absorption and extended half-life, which are essential for effective management of nausea during chemotherapy cycles .

Properties

IUPAC Name

(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H/t11-,17+,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCCMKXSGCKMJF-YNXGUESPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435824
Record name (2R,3S)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171482-05-6
Record name (2R,3S)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride
(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride
Reactant of Route 3
(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride
CID 18004658
(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride
Reactant of Route 5
(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride
Reactant of Route 6
(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.